molecular formula C7H5ClINO B14862854 1-(6-Chloro-4-iodopyridin-2-YL)ethanone

1-(6-Chloro-4-iodopyridin-2-YL)ethanone

Cat. No.: B14862854
M. Wt: 281.48 g/mol
InChI Key: CIKSNHXTYABSIF-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-iodopyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClINO and a molecular weight of 281.48 g/mol . It is a halogenated pyridine derivative, characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-(6-Chloro-4-iodopyridin-2-YL)ethanone typically involves halogenation reactions. One common method includes the iodination of 6-chloro-2-pyridone followed by acetylation. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-Chloro-4-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-4-iodopyridin-2-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-iodopyridin-2-YL)ethanone is primarily related to its ability to interact with biological targets through halogen bonding and other non-covalent interactions. The presence of chlorine and iodine atoms enhances its binding affinity to various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(6-Chloro-4-iodopyridin-2-YL)ethanone can be compared with other halogenated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which provides distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

1-(6-chloro-4-iodopyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClINO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3

InChI Key

CIKSNHXTYABSIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)I)Cl

Origin of Product

United States

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